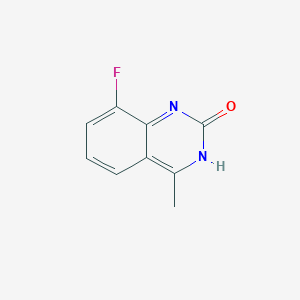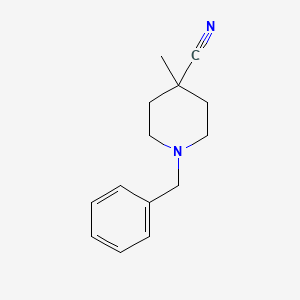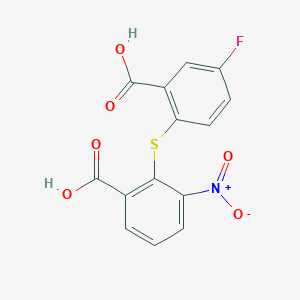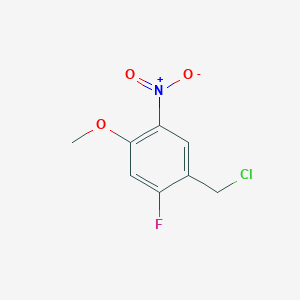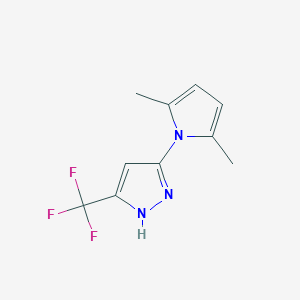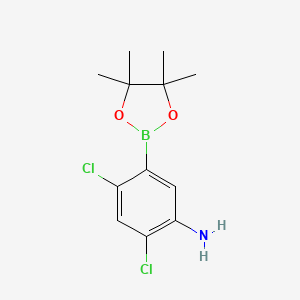
3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of alpha-keto esters. These compounds are characterized by the presence of a keto group (C=O) adjacent to an ester group (COOR). The compound’s structure includes a chloro substituent, a cyano group, and a phenyl ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, malonic acid, and methyl cyanoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Automated Systems: Employing automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
科学的研究の応用
3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of 3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester involves its interaction with molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to exert its effects.
類似化合物との比較
Similar Compounds
3-Chloro-2-oxo-3-phenyl-propionic acid methyl ester: Lacks the cyano group.
2-Oxo-3-(3-cyano-phenyl)-propionic acid methyl ester: Lacks the chloro substituent.
3-Cyano-2-oxo-3-(3-chloro-phenyl)-propionic acid methyl ester: Different positioning of the cyano and chloro groups.
Uniqueness
3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester is unique due to the presence of both chloro and cyano substituents on the phenyl ring, which can influence its reactivity and biological activity.
特性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC名 |
methyl 3-chloro-3-(3-cyanophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)9(12)8-4-2-3-7(5-8)6-13/h2-5,9H,1H3 |
InChIキー |
XFIXSCPQRFKADS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)C(C1=CC=CC(=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


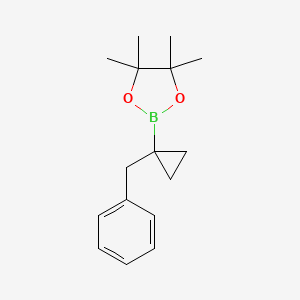
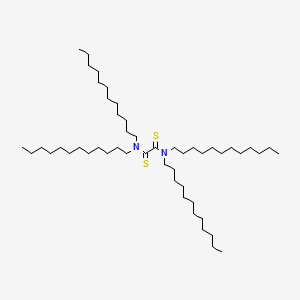
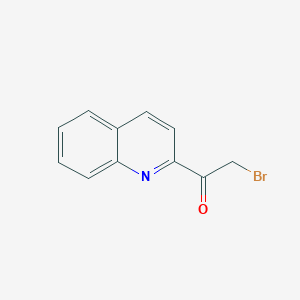
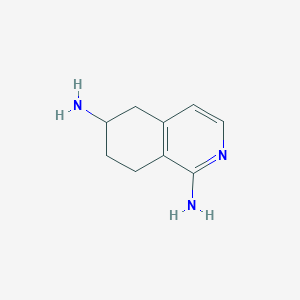

![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)
![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)

